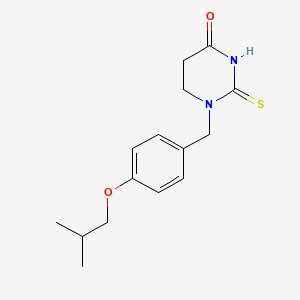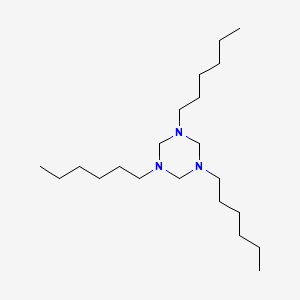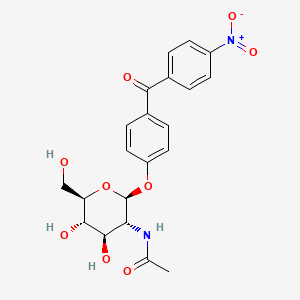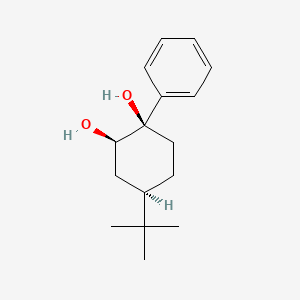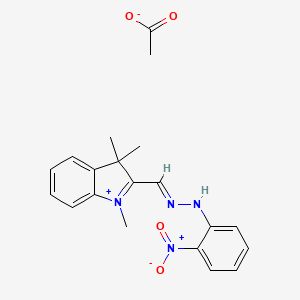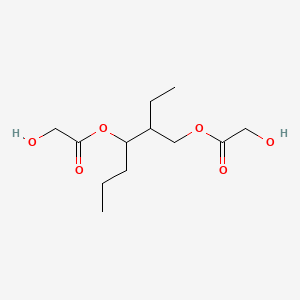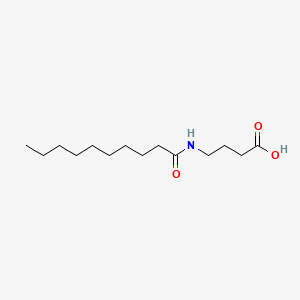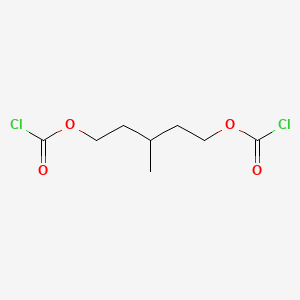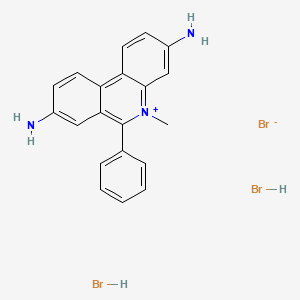
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide is an organic compound with the molecular formula C₂₀H₁₈BrN₃. It is also known by other names such as Dimidium bromide and Trypadine . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide typically involves the reaction of 3,8-diamino-5-methyl-6-phenylphenanthridine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenanthridinium derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an indicator in surfactant tests.
Biology: The compound is used in fluorescence studies due to its ability to bind to nucleic acids.
Medicine: It has been investigated for its potential anti-tumor and anti-viral properties.
Industry: It is used in the production of dyes and other chemical products.
Mecanismo De Acción
The mechanism of action of 3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide involves its interaction with nucleic acids. The compound binds to DNA, which can interfere with various biological processes. This binding is facilitated by the planar structure of the molecule, allowing it to intercalate between DNA base pairs .
Comparación Con Compuestos Similares
Similar Compounds
Ethidium bromide: Another nucleic acid-binding compound used in molecular biology.
Propidium iodide: Used for staining dead cells in flow cytometry.
Acridine orange: A nucleic acid-selective fluorescent cationic dye.
Uniqueness
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide is unique due to its specific structure, which allows it to bind to nucleic acids with high affinity. This property makes it particularly useful in fluorescence studies and as an indicator in various chemical tests .
Propiedades
Número CAS |
94094-40-3 |
|---|---|
Fórmula molecular |
C20H20Br3N3 |
Peso molecular |
542.1 g/mol |
Nombre IUPAC |
5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide;dihydrobromide |
InChI |
InChI=1S/C20H17N3.3BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;;;/h2-12,22H,21H2,1H3;3*1H |
Clave InChI |
HBSQLQYPOGZIKY-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.Br.Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



